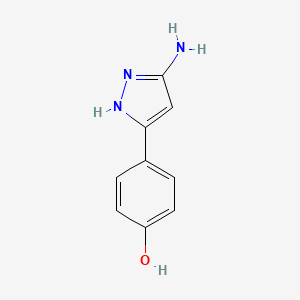

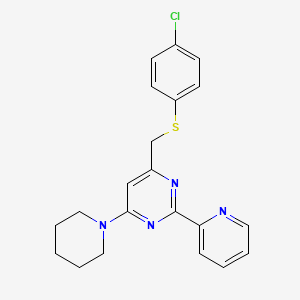

4-(5-amino-1H-pyrazol-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-amino-1H-pyrazol-3-yl)phenol” is a compound that belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring . It is also related to the class of compounds known as aminopyrazoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound, 3- [ (5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2 (1H)-one (APPQ, 2), was synthesized by treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano [3,2-c]quinoline-3-carbonitrile (1) with phenylhydrazine in boiling ethanol .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR spectroscopy, and IR spectroscopy .

Chemical Reactions Analysis

Pyrazole derivatives have been found to possess a broad range of chemical and biological properties . They have been synthesized using new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

Physical And Chemical Properties Analysis

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds . It demonstrates a broad spectrum of physical, chemical and biological characteristics .

Applications De Recherche Scientifique

Agrochemicals and Pesticides

Pyrazole derivatives, including 4-(5-amino-1H-pyrazol-3-yl)phenol, have been explored for their potential as agrochemicals. Researchers investigate their efficacy as insecticides, herbicides, and fungicides. These compounds may disrupt pest metabolism, inhibit enzyme activity, or interfere with essential biological processes in target organisms .

Antifungal and Antibacterial Compounds

Some pyrazole derivatives demonstrate promising antifungal and antibacterial activities. For instance, compounds structurally related to 4-(5-amino-1H-pyrazol-3-yl)phenol have shown efficacy against Candida albicans and other pathogens . Researchers continue to explore their mechanisms of action and optimize their potency.

Cancer Research and Drug Development

Pyrazoles play a role in cancer research due to their potential as kinase inhibitors. These compounds interfere with cell signaling pathways, affecting cell growth and survival. Researchers investigate whether 4-(5-amino-1H-pyrazol-3-yl)phenol or its derivatives could be developed as targeted therapies for specific cancer types .

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Mode of Action

Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these organisms.

Biochemical Pathways

It’s known that heterocyclic compounds, including those with a pyrazole core, play an important part in metabolism due to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins, and many others .

Result of Action

Pyrazole derivatives have been reported to possess moderate potency against certain types of fungi . This suggests that the compound may exert its effects at the molecular and cellular levels, potentially disrupting the normal function or growth of these organisms.

Safety and Hazards

Orientations Futures

The combination of superior energetic structural fragments is a feasible route to design new energetic materials . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Propriétés

IUPAC Name |

4-(3-amino-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHVSMGLOCEQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-1H-pyrazol-3-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)

![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)